

# Carisbamate Clinical Trial Outcomes: A Comparative Analysis for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals comparing the clinical trial outcomes of the investigational antiepileptic drug, **Carisbamate**, across different seizure types. This guide provides a comprehensive overview of efficacy and safety data, detailed experimental protocols, and visualizations of its mechanism of action.

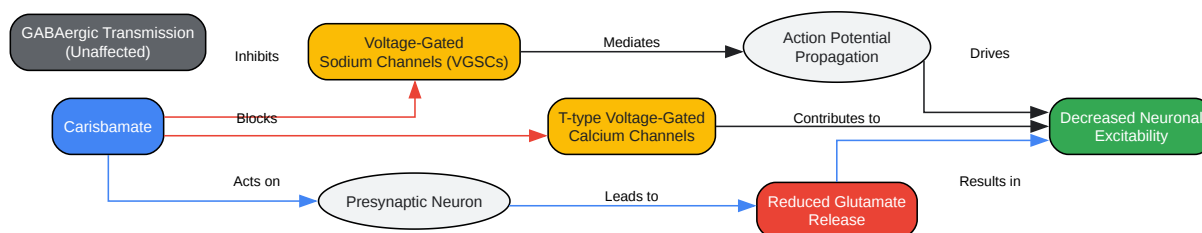
**Carisbamate** (also known as YKP509 and RWJ-333369) is an investigational drug that has been studied for the treatment of various neurological conditions, primarily epilepsy.[1] It has been evaluated in clinical trials for both partial-onset seizures and Lennox-Gastaut Syndrome (LGS), a severe form of childhood-onset epilepsy.[1] This guide synthesizes the available clinical trial data to provide a comparative overview of **Carisbamate**'s performance.

## Mechanism of Action

While the precise mechanism of action is not fully elucidated, **Carisbamate** is believed to exert its anticonvulsant effects through the modulation of neuronal excitability.[2][3] The primary mechanism is the inhibition of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials.[2][3] **Carisbamate** exhibits a state-dependent blockade of these channels, preferentially binding to the inactivated state.[3] Studies have shown that it inhibits the rat Nav1.2 isoform.[3]

Beyond its effect on VGSCs, **Carisbamate** also modulates other ion channels and neurotransmitter systems. It has been found to block T-type voltage-gated calcium channels.[3] Furthermore, research suggests that **Carisbamate** reduces glutamatergic transmission via a presynaptic, action potential-dependent mechanism, without significantly altering GABAergic

transmission.[2] This multifaceted mechanism of action likely contributes to its broad-spectrum anticonvulsant activity observed in preclinical models.[3]



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Proposed mechanism of action for **Carisbamate**.

## Clinical Trials in Partial-Onset Seizures

**Carisbamate** has been evaluated as an adjunctive therapy for drug-resistant partial-onset seizures in several randomized, double-blind, placebo-controlled trials. A Cochrane systematic review analyzed data from four such trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving a total of 2211 participants.[4]

## Efficacy Outcomes

The primary efficacy endpoint in these trials was the percentage reduction in seizure frequency and the responder rate, defined as the proportion of patients experiencing a 50% or greater reduction in seizure frequency.

Outcome	Carisbamate	Placebo	Risk Ratio (95% CI)	Certainty of Evidence
Responder Rate (≥50% reduction in seizure frequency)	Higher	Lower	1.36 (1.14 to 1.62)	Moderate
Seizure Freedom	Higher	Lower	2.43 (0.84 to 7.03)	Very Low

*Table 1: Efficacy outcomes from a meta-analysis of four randomized controlled trials of **Carisbamate** as adjunctive therapy for drug-resistant focal epilepsy.[4]*

In a dose-ranging study (NCT00210522), **Carisbamate** at doses of 300 mg/day, 800 mg/day, and 1600 mg/day was found to be effective in reducing the frequency of partial-onset seizures compared to placebo.[5] The median percent reduction in seizure frequency was 24% for the 300 mg/day group, 21% for the 800 mg/day group, and 29% for the 1600 mg/day group, compared to 6% for placebo.[5]

However, in another study (NCT00740623), adjunctive therapy with **Carisbamate** at doses of 800 mg/day and 1200 mg/day did not demonstrate a statistically significant difference from placebo for the median percent reduction of partial-onset seizure frequency or responder rate. [6]

## Safety and Tolerability

The most common treatment-emergent adverse events reported in the pooled analysis of the four trials were dizziness and somnolence.

Adverse Event	Carisbamate	Placebo	Risk Ratio (95% CI)	Certainty of Evidence
Dizziness	Higher Incidence	Lower Incidence	2.06 (1.23 to 3.44)	Very Low
Somnolence	Higher Incidence	Lower Incidence	1.82 (1.28 to 2.58)	Low
Fatigue	No Significant Difference	No Significant Difference	1.11 (0.73 to 1.68)	-
Headache	No Significant Difference	No Significant Difference	1.13 (0.92 to 1.38)	-
Nausea	No Significant Difference	No Significant Difference	1.19 (0.81 to 1.75)	-
Any Adverse Event	No Significant Difference	No Significant Difference	1.10 (0.93 to 1.30)	Low

Table 2: Common adverse events reported in a meta-analysis of four randomized controlled trials of **Carisbamate** for drug-resistant focal epilepsy.[4]

More participants in the **Carisbamate** group withdrew from treatment for any reason (RR 1.32) and due to adverse events (RR 1.80) compared to the placebo group, although the evidence for these outcomes was of very low certainty.[4]

## Clinical Trials in Lennox-Gastaut Syndrome (LGS)

**Carisbamate** has also been investigated for the treatment of seizures associated with LGS and has received orphan drug designation from the FDA for this indication.[7]

## Efficacy Outcomes

A Phase 3, global, multicenter, randomized, double-blind, placebo-controlled trial (NCT05219617) is currently underway to evaluate the efficacy and safety of two doses of **Carisbamate** in patients with LGS aged 4-55.[7] The primary objective of this study is to

evaluate the efficacy of **Carisbamate** as an adjunctive treatment in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]

While results from the ongoing Phase 3 trial are not yet available, information from an earlier study suggests potential efficacy. One report indicated that patients taking 20 mg/kg of **Carisbamate** daily experienced a 41.9% reduction in drop seizures.[9]

## Safety and Tolerability

A Phase 1, open-label, pharmacokinetic dose-escalation study (NCT03731715) in adult and pediatric patients with LGS found that **Carisbamate** was generally safe and well-tolerated.[10] The most frequently reported treatment-emergent adverse events were related to the nervous system and were mostly mild to moderate in severity.[10]

## Experimental Protocols

### Partial-Onset Seizure Trials (General Design)

The clinical trials for partial-onset seizures generally followed a similar design:



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General workflow for **Carisbamate** partial-onset seizure trials.

- Participants: Adults and adolescents (typically  $\geq 16$  years) with drug-resistant partial-onset seizures, on a stable regimen of 1 to 3 concomitant antiepileptic drugs.[6]
- Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter studies.[3][5]
- Phases:
  - Baseline Phase: An 8-week period to establish baseline seizure frequency.[3][5]

- Double-Blind Treatment Phase: A 12 to 14-week period where patients received either **Carisbamate** at various fixed doses or a placebo.[3][5] This phase often included a titration period followed by a maintenance period.[5]
- Primary Endpoints:
  - Percentage reduction in partial-onset seizure frequency from baseline.[3][5]
  - Responder rate (proportion of patients with a  $\geq 50\%$  reduction in seizure frequency).[3]

## Lennox-Gastaut Syndrome Phase 3 Trial (NCT05219617)

- Participants: Children and adults aged 4 to 55 years with a documented history of LGS, experiencing at least two drop seizures per week during the baseline period, and on a stable regimen of 1 to 4 concomitant anti-seizure medications.[8][11]
- Design: A randomized, double-blind, placebo-controlled study.[8]
- Intervention: **Carisbamate** oral suspension administered twice daily as adjunctive therapy. [12]
- Primary Endpoint: To evaluate the efficacy of **Carisbamate** in reducing the number of drop seizures (tonic, atonic, and tonic-clonic) compared with placebo.[8]
- Secondary Endpoints: To evaluate the efficacy in reducing the total number of seizures, and to assess the safety and tolerability of **Carisbamate** in the LGS population.[8]

## Summary and Future Directions

The clinical trial data for **Carisbamate** presents a mixed but promising picture. In patients with drug-resistant partial-onset seizures, **Carisbamate** has shown a modest but statistically significant effect on seizure reduction in some studies, though these findings were not consistently replicated across all trials and dose ranges. The primary safety concerns appear to be dizziness and somnolence.

For Lennox-Gastaut Syndrome, **Carisbamate** is still in late-stage clinical development. The ongoing Phase 3 trial will be crucial in determining its efficacy and safety profile in this challenging patient population. The preliminary data on drop seizure reduction is encouraging.

Further research is needed to fully characterize the clinical profile of **Carisbamate** and to identify the patient populations most likely to benefit from this novel antiepileptic drug. The multifaceted mechanism of action of **Carisbamate** may offer advantages in certain types of epilepsy, and future studies could explore its potential in other seizure disorders.

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## References

- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Carisbamate (RWJ-333369) inhibits glutamate transmission in the granule cell of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carisbamate as adjunctive treatment of partial onset seizures in adults in two randomized, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carisbamate add-on therapy for drug-resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized, controlled, dose-ranging trial of carisbamate for partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted suppressive effects of carisbamate, an anti-epileptic alkyl-carbamate drug, on voltage-gated Na<sup>+</sup> and hyperpolarization-activated cation currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sklifescienceinc.com [sklifescienceinc.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Carisbamate for Lennox-Gastaut Syndrome · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. carisbamate treatment of adult and pediatric patients with lennox-gastaut syndrome: a phase i pharmacokinetic dose-escalation study [aesnet.org]
- 11. Clinical Trials results | Division of Sleep Medicine | Stanford Medicine [med.stanford.edu]
- 12. LGS DISCOVER Study | SK life science [lgsdiscoverstudy.com]

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